molecular formula C4H7N3O B3196925 3-Amino-4-hydroxymethylpyrazole CAS No. 1001635-21-7

3-Amino-4-hydroxymethylpyrazole

Cat. No.: B3196925
CAS No.: 1001635-21-7
M. Wt: 113.12 g/mol
InChI Key: AJQBUGTVJCZIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-hydroxymethylpyrazole is a heterocyclic compound with the molecular formula C4H7N3O. It features a pyrazole ring substituted with an amino group at the 3-position and a hydroxymethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxymethylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group modifications to introduce the amino and hydroxymethyl groups .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the pyrazole ring and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-hydroxymethylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Amino-4-hydroxymethylpyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxymethylpyrazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-hydroxymethylpyrazole is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(5-amino-1H-pyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-4-3(2-8)1-6-7-4/h1,8H,2H2,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQBUGTVJCZIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-hydroxymethylpyrazole
Reactant of Route 2
3-Amino-4-hydroxymethylpyrazole
Reactant of Route 3
3-Amino-4-hydroxymethylpyrazole
Reactant of Route 4
Reactant of Route 4
3-Amino-4-hydroxymethylpyrazole
Reactant of Route 5
Reactant of Route 5
3-Amino-4-hydroxymethylpyrazole
Reactant of Route 6
Reactant of Route 6
3-Amino-4-hydroxymethylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.